

Amg-458 off-target effects in experiments

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Compound of Interest		
Compound Name:	Amg-458	
Cat. No.:	B1684692	Get Quote

Technical Support Center: AMG-458

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **AMG-458**. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our cellular assays that are inconsistent with c-Met inhibition alone. What could be the cause?

A1: While **AMG-458** is a potent and selective c-Met inhibitor, off-target effects can occur, especially at higher concentrations. One known off-target is VEGFR2, although **AMG-458** is approximately 350-fold more selective for c-Met.[1] Additionally, at high concentrations, **AMG-458** may induce toxicity through oxidative stress.[1] It has also been reported to bind covalently to liver microsomal proteins and is believed to react with thiol groups in proteins.[1] If your experimental system expresses other kinases that are sensitive to **AMG-458** or is sensitive to oxidative stress, you might observe unexpected phenotypes. We recommend performing a dose-response experiment to ensure you are using the lowest effective concentration.

Q2: What are the known on-target and off-target activities of AMG-458?

A2: **AMG-458** is a potent inhibitor of wild-type and various mutant forms of the c-Met receptor tyrosine kinase. Its primary known off-target is VEGFR2. A summary of its inhibitory activity is provided in the table below.







Q3: We are seeing significant cell death in our long-term in vitro experiments, even at concentrations that should be selective for c-Met. What could be the issue?

A3: This could be due to the compound's potential to induce oxidative stress at high concentrations or its reactivity towards thiol groups on proteins, which could lead to cytotoxicity over extended exposure.[1] Consider the following troubleshooting steps:

- Time-course experiment: Determine the shortest incubation time that yields the desired ontarget effect.
- Antioxidant co-treatment: To test for the involvement of oxidative stress, you could include an antioxidant like N-acetylcysteine (NAC) in your culture medium as a control experiment.
- Lower the concentration: Ensure you are using the minimal concentration of AMG-458
 required to inhibit c-Met phosphorylation in your specific cell line.

Q4: Are there any known liabilities of AMG-458 related to its chemical structure?

A4: Yes, **AMG-458** has been observed to bind covalently to liver microsomal proteins from rats and humans in an NADPH-independent manner.[1] This suggests that the molecule may have intrinsic reactivity. It is believed to react with thiol groups in proteins, forming a methoxy quinoline thioether conjugate.[1] This reactivity could contribute to off-target effects and should be considered when interpreting experimental results, particularly in systems with high protein concentrations or long incubation times.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of AMG-458.



Target	Parameter	Value (nM)	Notes
On-Target			
c-Met (Human, wild- type)	Ki	1.2	Potent inhibition of the primary target.[1][2]
c-Met (Mouse, wild- type)	Ki	2.0	Similar potency against the murine ortholog.[2][3]
c-Met (H1094R mutant)	Ki	0.5	Effective against this mutant.[4]
c-Met (V1092I mutant)	Ki	1.1	Effective against this mutant.[4]
c-Met (D1228H mutant)	Ki	2.2	Effective against this mutant.[4]
c-Met (M1250T mutant)	Ki	4.1	Effective against this mutant.[4]
c-Met (Y1230H mutant)	Ki	4.5	Effective against this mutant.[4]
p-c-Met (PC3 cells)	IC50	60	Inhibition of phosphorylation in a cellular context.[1][3]
p-c-Met (CT26 cells)	IC50	120	Inhibition of phosphorylation in a cellular context.[1][3]
Off-Target			
VEGFR2		~420	Approximately 350- fold less potent than against c-Met.[1]



Experimental Protocols

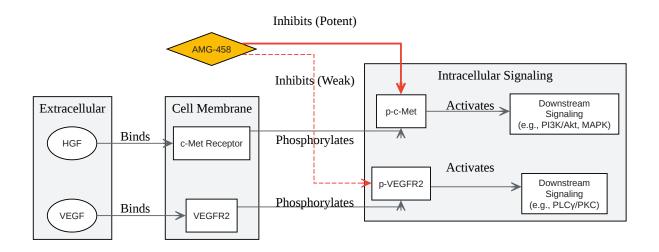
Protocol 1: Cellular Assay for c-Met Phosphorylation Inhibition

This protocol describes a general method to determine the IC50 of **AMG-458** for the inhibition of HGF-induced c-Met phosphorylation in a cell line of interest (e.g., PC3 or CT26).[1][4]

- Cell Plating: Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
- Inhibitor Treatment: Prepare serial dilutions of **AMG-458** in a serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C.
- Ligand Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF) at a predetermined optimal concentration (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a suitable method such as ELISA, Western Blot, or an automated capillary electrophoresisbased immunoassay.
- Data Analysis: Normalize the p-c-Met signal to the total c-Met signal. Plot the normalized p-c-Met levels against the logarithm of the AMG-458 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

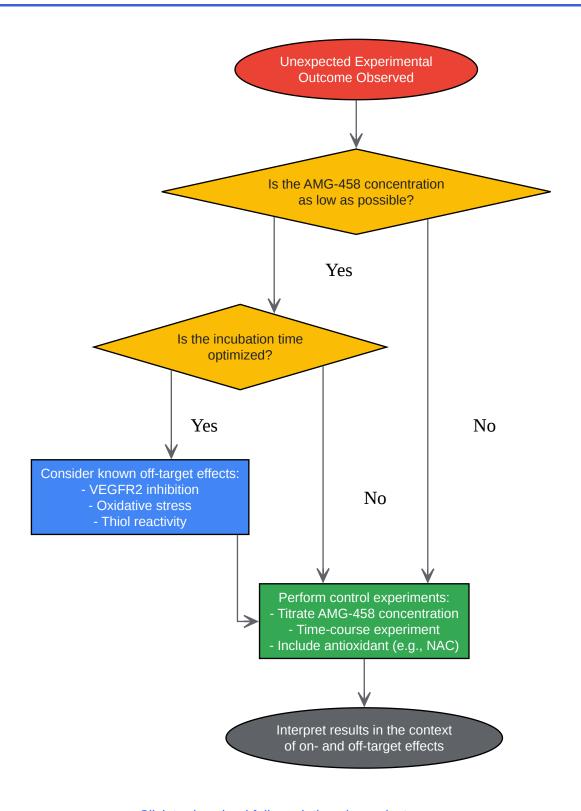




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Caption: On- and off-target signaling pathways of AMG-458.





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Caption: Troubleshooting workflow for unexpected results with AMG-458.



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